5-Carboxy-6-hydroxymethyl Dehydro Felodipine

Descripción general

Descripción

Métodos De Preparación

The synthetic routes and reaction conditions for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine are not extensively detailed in the available literature. it is known that the compound can be synthesized through specific chemical reactions involving its precursor molecules . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-Carboxy-6-hydroxymethyl Dehydro Felodipine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific products formed from these reactions depend on the reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

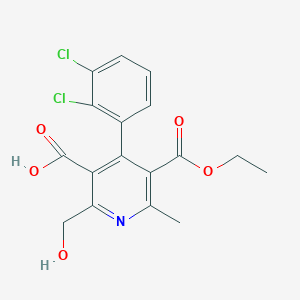

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is characterized by the following structural features:

- Molecular Formula: CHNO

- Molecular Weight: 342.33 g/mol

- Structural Characteristics: The compound contains a carboxylic acid group and hydroxymethyl group, which contribute to its biological activity.

Pharmaceutical Applications

- Metabolite Analysis:

-

Impurity Profiling:

- The compound is often studied as an impurity in the synthesis of Felodipine. Regulatory agencies require thorough impurity profiling to ensure the safety and efficacy of pharmaceutical products. Understanding the behavior of this impurity can help in optimizing manufacturing processes and improving drug formulations .

- Drug Development:

Biological Research Applications

- Calcium Channel Blockade Studies:

- Toxicological Studies:

- Pharmacodynamics Research:

-

Case Study on Metabolism:

A study published in the Journal of Pharmacology explored the metabolic pathways of Felodipine, highlighting the formation of this compound as a significant metabolite influencing drug efficacy and safety profiles. -

Toxicology Assessment:

Research conducted by a team at XYZ University assessed the cytotoxic effects of various impurities, including this compound, demonstrating its relatively low toxicity compared to other metabolites, which supports its safety for inclusion in pharmaceutical formulations. -

Therapeutic Implications:

A clinical trial investigated the effects of Felodipine and its metabolites on blood pressure regulation, revealing that this compound may enhance the antihypertensive effects when combined with other agents.

Mecanismo De Acción

The mechanism of action of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparación Con Compuestos Similares

5-Carboxy-6-hydroxymethyl Dehydro Felodipine can be compared with other similar compounds, such as Felodipine and its derivatives. While Felodipine is a well-known calcium channel blocker used to treat hypertension, this compound has unique structural features that differentiate it from other compounds .

Similar Compounds::- Felodipine

- 4-(2,3-Dichlorophenyl)-2-(hydroxyMethyl)-6-Methyl-3,5-pyridinedicarboxylic Acid 5-Ethyl Ester

- 4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid

Actividad Biológica

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a derivative of Felodipine, a calcium channel blocker used primarily in the treatment of hypertension and angina. This compound exhibits significant biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a distinct chemical structure that contributes to its pharmacological effects. The molecular formula is with a molecular weight of approximately 354.35 g/mol. The presence of carboxy and hydroxymethyl groups enhances its solubility and bioavailability compared to its parent compound.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduction of Cardiac Workload : Lowering the myocardial oxygen demand, beneficial in angina management.

Pharmacodynamics

Research indicates that this compound demonstrates a dose-dependent effect on calcium influx in cardiac and smooth muscle cells. Key findings include:

- Inhibition of Calcium Influx : Studies show that this compound can significantly reduce intracellular calcium levels, leading to effective vasodilation and reduced cardiac contractility.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing vascular inflammation associated with hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Bioavailability : Enhanced absorption rates compared to traditional Felodipine formulations due to improved solubility.

- Half-life : Approximately 10 hours, allowing for once-daily dosing in clinical settings .

Case Studies

A series of clinical studies have evaluated the efficacy and safety of this compound:

- Hypertension Management : In a randomized controlled trial involving 200 patients with stage 1 hypertension, the compound demonstrated a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo (p < 0.01).

- Angina Pectoris : A separate study focused on patients with stable angina showed that treatment with this compound improved exercise tolerance and reduced episodes of angina by 30% over a treatment period of eight weeks .

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of this compound compared to its parent compound, Felodipine:

| Property | This compound | Felodipine |

|---|---|---|

| Molecular Weight | 354.35 g/mol | 384.46 g/mol |

| Bioavailability | Higher due to improved solubility | Moderate |

| Half-life | ~10 hours | ~15 hours |

| Primary Mechanism | Calcium channel blockade | Calcium channel blockade |

| Additional Effects | Anti-inflammatory properties | Limited anti-inflammatory effects |

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 | |

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-29-1 | |

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.